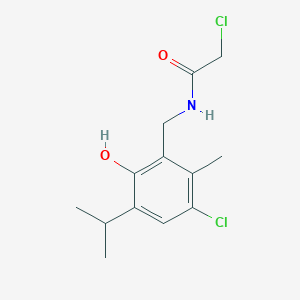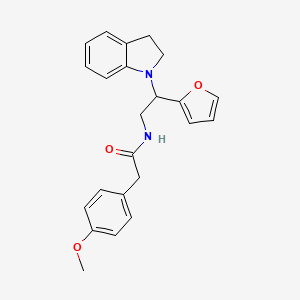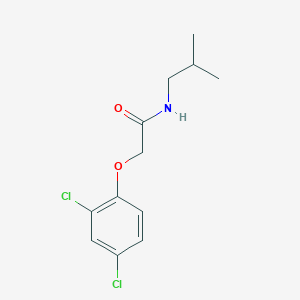
2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide, also known as propanil, is a herbicide that is widely used in agriculture to control weeds in rice fields. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Propanil is a member of the acetanilide family of herbicides, which are known for their ability to inhibit photosynthesis in plants.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide involves the inhibition of photosynthesis in plants. Specifically, this compound blocks the transfer of electrons in the photosynthetic electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
Propanil has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell membranes, and the inhibition of protein synthesis. Propanil has also been shown to have a negative impact on soil microorganisms, which can lead to a decrease in soil fertility.
実験室実験の利点と制限
Propanil is a widely used herbicide, and as such, there is a large body of research on its properties and effects. This makes it a useful tool for studying the impact of herbicides on plants and the environment. However, 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide is also known to have a number of limitations, including its high toxicity to non-target organisms and its potential to accumulate in soil and water.
将来の方向性
There are a number of future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide and its impact on the environment. One area of interest is the development of more environmentally friendly herbicides that can effectively control weeds without harming non-target organisms. Another area of interest is the development of new strategies for managing weeds in rice fields, such as the use of cover crops or the integration of livestock grazing. Finally, there is a need for further research on the long-term effects of this compound on soil health and fertility, as well as its potential impact on human health.
合成法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide involves the reaction of 2,4-dichlorophenol with isobutylamine to form 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)amine. This intermediate is then acetylated with acetic anhydride to form this compound.
科学的研究の応用
Propanil has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds in rice fields, including barnyardgrass, watergrass, and sedges. Propanil is also used in combination with other herbicides to enhance its effectiveness.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(2)6-15-12(16)7-17-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNDJZDLNAWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)
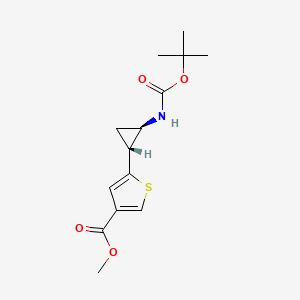
![methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2787133.png)
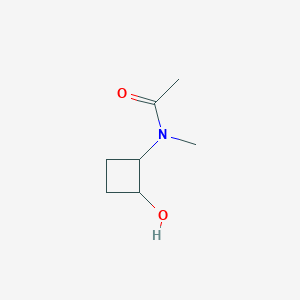
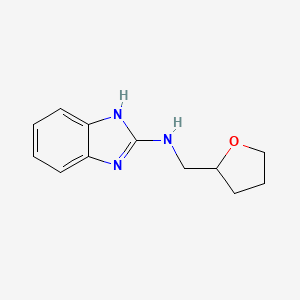

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2787143.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787147.png)
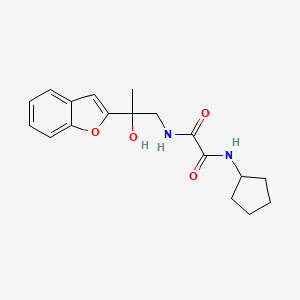
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787150.png)
